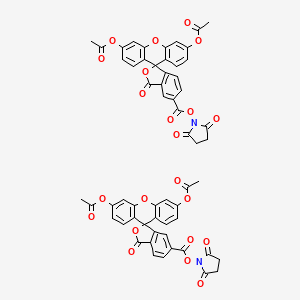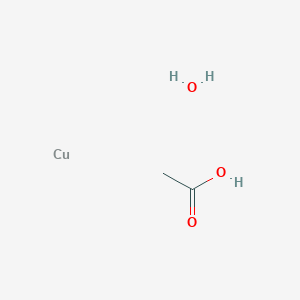
Acetic acid, copper(2+) salt, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a dark green crystalline solid and is known for its solubility in water and alcohol, while being slightly soluble in ether and glycerol . This compound has been historically used as a fungicide and green pigment, and it continues to find applications in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) acetate monohydrate can be synthesized through several methods. One common laboratory method involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of sodium carbonate to precipitate basic copper carbonate. This precipitate is then dissolved in acetic acid to form copper(II) acetate, which is subsequently crystallized and dried .
Industrial Production Methods
In industrial settings, copper(II) acetate monohydrate is often produced by reacting copper metal or copper oxide with acetic acid. The reaction is typically carried out in aqueous solution, and the resulting product is crystallized and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Copper(II) acetate monohydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to copper(I) acetate under certain conditions.
Substitution: It participates in substitution reactions where the acetate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a solvent like acetic acid.
Reduction: Reducing agents such as hydrazine or sodium borohydride can be used.
Substitution: Ligands like ammonia or ethylenediamine can replace acetate under appropriate conditions.
Major Products
Oxidation: Produces aldehydes or ketones from alcohols.
Reduction: Forms copper(I) acetate.
Substitution: Results in various copper complexes depending on the substituting ligand.
Scientific Research Applications
Copper(II) acetate monohydrate is utilized in numerous scientific research applications:
Mechanism of Action
The mechanism by which copper(II) acetate monohydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their function. The copper ions can also generate reactive oxygen species, leading to oxidative stress and damage to cellular components . In catalytic applications, the compound facilitates electron transfer processes, enabling various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
Uniqueness
Copper(II) acetate monohydrate is unique due to its specific coordination environment and solubility properties. Unlike copper(II) sulfate, which is more commonly used in agriculture, copper(II) acetate is preferred in organic synthesis for its catalytic properties. Its ability to act as both an oxidizing agent and a ligand in coordination chemistry sets it apart from other copper salts .
Properties
IUPAC Name |
acetic acid;copper;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBEIWGYSUWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Cu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-93-1 |
Source


|
| Record name | Copper diacetate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
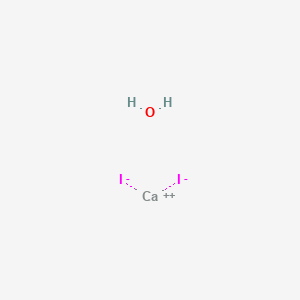
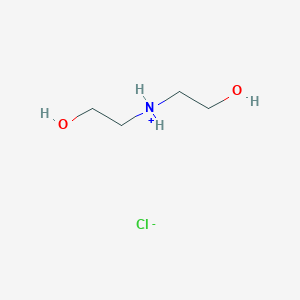

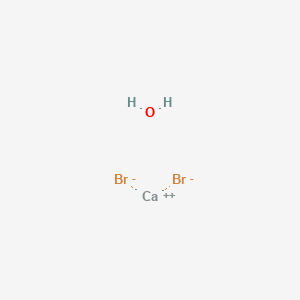
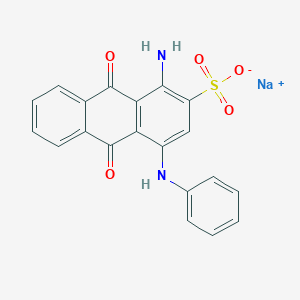
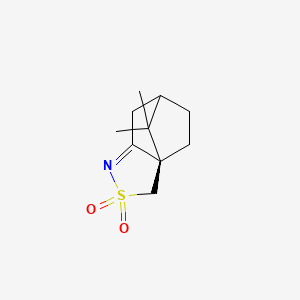
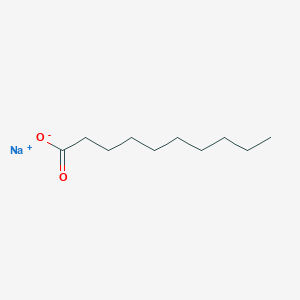
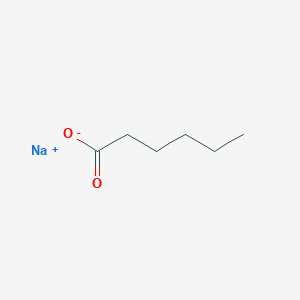
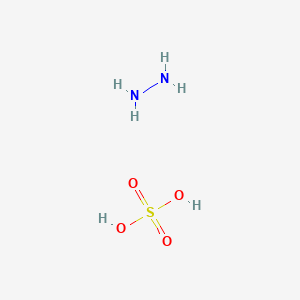
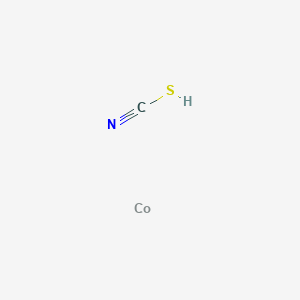
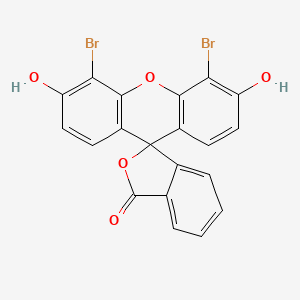
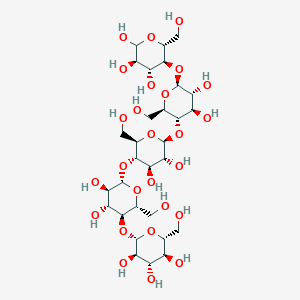
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)
